4,4,6a,6b,11,11,14b-Heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one
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Overview
Description
28-deMethyl-beta-aMyrone is a natural product belonging to the lignan class. It is a triterpene compound primarily derived from the Pistacia lentiscus var. Chia plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 28-deMethyl-beta-aMyrone involves several steps. One common method includes the use of alkyl isocyanides, dialkyl acetylenedicarboxylates, and benzylamine derivatives in the presence of 2,2-dichloroethanoyl chloride. This reaction occurs in dichloromethane at ambient temperature, producing the desired compound in excellent yields .
Industrial Production Methods
Industrial production of 28-deMethyl-beta-aMyrone typically involves extraction from natural sources, such as the Pistacia lentiscus var. Chia plant. The compound is then purified using chromatographic techniques to achieve high purity levels suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
28-deMethyl-beta-aMyrone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
28-deMethyl-beta-aMyrone has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: It serves as a tool for studying biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 28-deMethyl-beta-aMyrone involves its interaction with specific molecular targets. It acts as an antitoxin by effectively neutralizing the toxic effects of Staphylococcal enterotoxins. This interaction likely involves binding to the toxins and preventing them from exerting their harmful effects on cells .
Comparison with Similar Compounds
Similar Compounds
Erythromycin: An antibiotic with a similar chemical structure that binds to the 50S ribosomal subunit, preventing protein synthesis.
Pentamycin: Another compound with antitoxin properties, used to neutralize various bacterial toxins.
Uniqueness
28-deMethyl-beta-aMyrone is unique due to its specific antitoxin activity against Staphylococcal enterotoxins.
Properties
Molecular Formula |
C29H46O |
---|---|
Molecular Weight |
410.7 g/mol |
IUPAC Name |
4,4,6a,6b,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-one |
InChI |
InChI=1S/C29H46O/c1-25(2)14-10-19-11-16-28(6)21(20(19)18-25)8-9-23-27(5)15-13-24(30)26(3,4)22(27)12-17-29(23,28)7/h8,19-20,22-23H,9-18H2,1-7H3 |
InChI Key |
QQKXTWZLGUEVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C |
Origin of Product |
United States |
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